N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethylpyrimidine with piperidine derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylethanesulfonamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)tetrazole
Uniqueness
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrimidine and piperidine rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H24N6 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C17H24N6/c1-12-9-18-16(19-10-12)22(4)15-6-5-7-23(11-15)17-20-13(2)8-14(3)21-17/h8-10,15H,5-7,11H2,1-4H3 |
InChI Key |
OSPWXMUGHZYJFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C3=NC=C(C=N3)C)C |
Origin of Product |
United States |
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